(E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Pathways and Molecular Design
The compound (E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a significant subject in the field of medicinal chemistry, where its synthesis and application have been explored in various studies. A notable example includes the research on azetidine, pyrrolidine, and piperidine derivatives, where similar compounds with oxadiazole, thiophene, and piperazine structures have been investigated for their pharmaceutical properties, specifically as selective 5-HT-1D receptor agonists for migraine treatment. This highlights the compound's relevance in designing targeted therapies with fewer side effects Habernickel, 2001.
Antimicrobial and Antituberculosis Activity
Research on derivatives containing similar structural motifs, such as 1,3,4-oxadiazole and piperazine, has shown promising antimicrobial and antituberculosis activities. For instance, compounds with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates featuring oxadiazole nuclei have been synthesized and demonstrated good to moderate antimicrobial activity against various microorganisms, along with notable antiurease and antilipase activities Başoğlu et al., 2013. Additionally, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing significant inhibition and highlighting potential antituberculosis applications Jeankumar et al., 2013.
Anticancer Potential
The structural framework of this compound also lends itself to exploration in anticancer research. Compounds bearing resemblance, such as piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, have been synthesized and evaluated as anticancer agents, demonstrating promising results against cancer cell lines Rehman et al., 2018.
Antimicrobial and Antifungal Properties
Furthermore, the synthesis of novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which share structural similarities, has exhibited strong antimicrobial activity, emphasizing the compound's potential in developing new antimicrobial agents Krolenko et al., 2016.
特性
IUPAC Name |
(E)-1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-2-18-22-20(23-27-18)15-5-7-17(21-14-15)24-9-11-25(12-10-24)19(26)8-6-16-4-3-13-28-16/h3-8,13-14H,2,9-12H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARMTYDFHPMPEQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。